9H-fluorene-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)14(11)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULSUBOPFDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369266 | |

| Record name | 9H-fluorene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141606-44-2 | |

| Record name | 9H-fluorene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 9H-fluorene-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 9H-Fluorene-4-carbonitrile

Introduction

This compound, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the electron-withdrawing nitrile group, imparts a unique set of physicochemical properties that make it a valuable building block in the synthesis of novel organic materials and potential therapeutic agents.[1][2] This guide provides a comprehensive overview of the core , offering both established data and field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its molecular identity. This compound is unambiguously identified by its CAS Registry Number, molecular formula, and molecular weight.

| Property | Value | Source(s) |

| CAS Number | 1529-40-4 | [1][3][4] |

| Molecular Formula | C₁₄H₉N | [3][4] |

| Molecular Weight | 191.23 g/mol | [3][4] |

| Synonyms | 4-Cyanofluorene | [5] |

The structure of this compound is characterized by a tricyclic fluorene system with a nitrile (-C≡N) group substituted at the 4-position of one of the benzene rings. The methylene bridge at the 9-position is a key feature, as the protons at this position are acidic. The presence of the electron-withdrawing nitrile group is expected to influence the electron density distribution across the aromatic system and significantly impact the acidity of the C9 protons compared to the parent fluorene molecule.

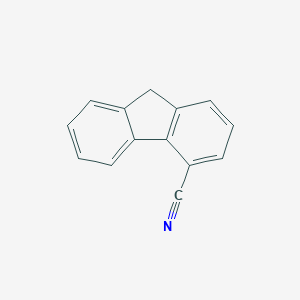

Caption: 2D structure of this compound.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is paramount for its application in drug development and materials science, as these properties govern its behavior in various environments.

Physical State and Thermal Properties

This compound exists as a pale yellow solid at room temperature.[5] Its melting point is a key indicator of purity, with a narrow range suggesting a high degree of purity.

| Property | Value | Source(s) |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 151-152 °C | [1] |

| Boiling Point | 390.3 °C (at 760 mmHg) | [1] |

| Density | 1.2 g/cm³ | [1] |

The determination of the melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance. This protocol is based on the widely accepted capillary tube method, as detailed in standards such as ASTM E324 and USP <741>.[6][7][8]

Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Self-Validating System: The protocol's reliability is ensured by calibrating the apparatus with certified reference standards that have sharp, well-defined melting points. This calibration should be performed regularly to account for any instrumental drift.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a compact column of 2-4 mm in height.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Initial Determination (Rapid Heating): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new capillary with the sample and heat at a slow rate of 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is reported as T_initial - T_final.

-

Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Causality Behind Experimental Choices: The shake-flask method is a robust technique for determining the thermodynamic solubility of a compound. Allowing the system to reach equilibrium over an extended period (24-48 hours) is essential to ensure that the solvent is truly saturated with the solute. The use of a suitable analytical method like HPLC allows for accurate quantification of the dissolved compound.

Self-Validating System: The attainment of a plateau in the concentration of the solute over successive time points serves as an internal validation that equilibrium has been reached.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, DMSO, acetone) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for solubility determination by the shake-flask method.

Acidity (pKa)

Causality Behind Experimental Choices: Potentiometric titration is a classic and reliable method for pKa determination.[13] It relies on monitoring the change in pH of a solution of the compound upon the addition of a titrant (a strong base in this case). The pKa corresponds to the pH at which half of the compound has been deprotonated. The use of a co-solvent system is necessary due to the poor water solubility of the compound.

Self-Validating System: The accuracy of the measurement is dependent on the precise calibration of the pH meter using standard buffers in the same co-solvent system.

Methodology:

-

Solvent System Preparation: Prepare a suitable co-solvent system (e.g., 80:20 methanol:water) to ensure the solubility of both the neutral and deprotonated forms of the compound.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the co-solvent system to a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add small, precise aliquots of a standardized strong base (e.g., NaOH in the same co-solvent system) and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (300 MHz, CDCl₃):

-

δ 8.03 (s, 1H)

-

δ 7.81 (d, J = 7.6 Hz, 1H)

-

δ 7.64 – 7.57 (m, 3H)

-

δ 7.46 – 7.36 (m, 2H)

-

δ 3.98 (s, 2H)[5]

¹³C NMR (75 MHz, CDCl₃):

-

δ 148.12 (C)

-

δ 142.99 (C)

-

δ 142.76 (C)

-

δ 139.69 (C)

-

δ 130.31 (CH)

-

δ 128.14 (CH)

-

δ 127.30 (CH)

-

δ 125.78 (CH)

-

δ 125.23 (CH)

-

δ 123.42 (CH)

-

δ 120.43 (CH)

-

δ 119.42 (C)

-

δ 110.77 (C)

-

δ 37.32 (CH₂)[5]

Interpretation:

-

The singlet at 3.98 ppm in the ¹H NMR spectrum corresponds to the two equivalent protons of the CH₂ group at the 9-position.

-

The signals in the aromatic region (7.36-8.03 ppm) correspond to the seven protons on the fluorene ring system.

-

In the ¹³C NMR spectrum, the signal at 37.32 ppm is characteristic of the C9 carbon.

-

The signal at 119.42 ppm is assigned to the nitrile carbon, and the signal at 110.77 ppm corresponds to the carbon to which the nitrile group is attached. The remaining signals in the aromatic region are assigned to the other carbon atoms of the fluorene core.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic absorption bands are expected:

-

~2220-2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N stretching vibration of the nitrile group.

-

~3000-3100 cm⁻¹: A series of weak to medium absorptions due to the C-H stretching of the aromatic rings.

-

~2850-2950 cm⁻¹: Weak absorptions from the C-H stretching of the CH₂ group at the 9-position.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: Absorptions due to C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound.[4] Fragmentation patterns can provide further structural information.

Applications in Research and Drug Development

The unique structural and electronic properties of fluorene derivatives make them highly valuable in several areas of research and development.

-

Materials Science: The rigid and planar structure of the fluorene core, combined with its high photoluminescence quantum yield, makes fluorene derivatives, including this compound, excellent candidates for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][14] The nitrile group can be used to tune the electronic properties of these materials.

-

Drug Discovery: The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a number of biologically active compounds.[15] this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[1]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is of utmost importance. For this compound, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry place away from light.

Conclusion

This compound is a fascinating molecule with a rich set of physicochemical properties that make it a valuable tool for chemists in both academia and industry. This guide has provided a detailed overview of its known properties and has offered robust, field-tested protocols for the determination of those that are not yet fully characterized in the literature. A thorough understanding of these properties is the cornerstone of its successful application in the development of the next generation of advanced materials and pharmaceuticals.

References

-

ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, [Link]

-

OECD, Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995, [Link]

-

Infinita Lab, "Melting Points and the Melting Range of Organic Chemicals ASTM E324," 2021. [Link]

-

FILAB, "Solubility testing in accordance with the OECD 105," [Link]

-

OECD, "Test No. 105: Water Solubility," OECD. [Link]

-

OECD, "OECD GUIDELINES FOR TESTING CHEMICALS," 2009. [Link]

-

Analytice, "OECD 105 - Water Solubility Test at 20°C," [Link]

-

Creative Biolabs, "Physicochemical Characterization," [Link]

-

De Belder, S., et al. "Development of Methods for the Determination of pKa Values." PMC, 2017. [Link]

-

OECD, "OECD GUIDELINE FOR THE TESTING OF CHEMICALS," 1995. [Link]

-

Meloun, M., et al. "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis." ResearchGate, 2017. [Link]

-

IUPAC, "Critical compilation of acid pKa values in polar aprotic solvents," 2024. [Link]

-

Langhua Pharma, "Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances," [Link]

-

LookChem, "Cas 1529-40-4,9H-fluorene-9-carbonitrile," [Link]

-

Wikipedia, "Fluorene," [Link]

-

Phillips, K. A., et al. "Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing." PMC, 2019. [Link]

-

Popović-Kuzmanović, D., et al. "Chromatographic Approaches for Physicochemical Characterization of Compounds." Open Access eBooks, 2018. [Link]

-

Regulations.gov, "Product Properties Test Guidelines OPPTS 830.7200 Melting Point/Melting Range," [Link]

-

Kumar, S., et al. "Physico-chemical Properties of Solid Drugs: A Review." Asian Journal of Pharmacy and Technology, 2016. [Link]

-

Pirvu, L., et al. "Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants." ACS Publications, 2023. [Link]

-

Puras, A., et al. "The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications." PMC, 2024. [Link]

-

ResearchGate, "Synthesis and Properties of Quinoidal Fluorenofluorenes | Request PDF," [Link]

-

ACS Omega, "How to Predict the pKa of Any Compound in Any Solvent," 2022. [Link]

-

ResearchGate, "Substituent Effects on the Properties of Borafluorenes | Request PDF," [Link]

-

USP, "<741> MELTING RANGE OR TEMPERATURE," 2011. [Link]

-

PubChem, "9H-Fluorene-9-carbonitrile," [Link]

-

Sciencemadness Wiki, "Fluorene," 2023. [Link]

-

Metin, T. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2015. [Link]

-

ResearchGate, "Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy," 2025. [Link]

-

ResearchGate, "Synthesis of fluorenone from fluorene-9-carboxylic acid.," [Link]

-

Alonso, J. L., et al. "Rotational Spectra of Five Cyano Derivatives of Fluorene Contents." [Link]

-

Thieme, "4. 13C NMR Spectroscopy," [Link]

-

Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 2019. [Link]

-

ResearchGate, "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition," 2025. [Link]

-

NIST, "9H-Fluoren-9-ol," [Link]

Sources

- 1. Cas 1529-40-4,9H-fluorene-9-carbonitrile | lookchem [lookchem.com]

- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 9H-Fluorene-9-carbonitrile | C14H9N | CID 73721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. store.astm.org [store.astm.org]

- 7. infinitalab.com [infinitalab.com]

- 8. drugfuture.com [drugfuture.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. Fluorene - Wikipedia [en.wikipedia.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

9H-fluorene-4-carbonitrile molecular structure and IUPAC name

An In-depth Technical Guide to 9H-fluorene-4-carbonitrile: Structure, Synthesis, and Applications

Introduction

The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a cornerstone in the architecture of functional organic molecules. Its rigid, planar, and electron-rich nature makes it a privileged scaffold in both medicinal chemistry and materials science. When functionalized, fluorene derivatives exhibit a vast spectrum of chemical and physical properties, leading to their use in pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent probes.[1]

This technical guide focuses on a specific, yet highly versatile derivative: This compound . As researchers and drug development professionals, understanding the fundamental characteristics of such a building block is paramount. The strategic placement of the nitrile group at the 4-position imparts unique electronic properties and offers a reactive handle for extensive chemical modification. This document provides a comprehensive overview of its molecular structure, a field-proven synthetic protocol, detailed spectroscopic analysis, and a discussion of its potential applications, serving as a vital resource for its utilization in advanced research.

Molecular Structure and Nomenclature

The foundational step in utilizing any chemical compound is a precise understanding of its structure and official naming conventions.

IUPAC Name: this compound

Common Synonyms: 4-cyanofluorene

The structure consists of the 9H-fluorene core, where two benzene rings are fused to a central five-membered ring. The numbering of the fluorene system is standardized, and in this isomer, the carbonitrile (-C≡N) group is substituted at the C4 position. The methylene bridge at C9 is a key structural feature, providing a site for further functionalization, although the C9 protons are also acidic (pKa ≈ 22.6 in DMSO).

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while data for the molecular formula and weight are definitive, experimental properties for this specific isomer are not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉N | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| CAS Number | Not explicitly assigned; often grouped with isomers. | |

| Solubility | Expected to be soluble in organic solvents (DMF, CH₂Cl₂, THF, Ethyl Acetate) and insoluble in water. | General chemical principles |

Note: For comparison, the related isomer 9H-fluorene-9-carbonitrile (CAS: 1529-40-4) has a reported melting point of 151-152 °C and a boiling point of 390.3 °C.[4] These values should not be assumed for the 4-carbonitrile isomer but provide a general indication of its physical state.

Synthesis and Reactivity

The introduction of the nitrile group onto the fluorene scaffold is a critical synthetic step. A reliable method for achieving this is the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide.

Rationale: This reaction is a well-established and robust method for forming aryl nitriles. It typically employs a copper(I) cyanide salt and a polar, high-boiling solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution of the halide. The choice of 4-bromo-9H-fluorene as the starting material is logical, as it is readily accessible through the bromination of 9H-fluorene.

A proven synthetic pathway is detailed in the protocol below.[3]

Synthetic Protocol: Synthesis of this compound[4]

-

Reactant Setup: To a solution of 4-bromo-9H-fluorene (0.5 g, 2.04 mmol) in dry dimethylformamide (DMF) (20.4 mL) in a round-bottom flask, add copper(I) cyanide (CuCN) (0.73 g, 8.16 mmol).

-

Reaction Condition: Heat the reaction mixture to 150 °C and maintain for 16 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Workup: After cooling to room temperature, add aqueous ammonia to the mixture to complex the copper salts.

-

Extraction: Extract the product into dichloromethane (CH₂Cl₂) (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel using a Hexane/Ethyl Acetate (4:1) eluent system to yield this compound as a pale yellow solid (yield: 38%).[3]

Caption: Rosenmund-von Braun synthesis of this compound.

Reactivity: The reactivity of this compound is dominated by two key features: the nitrile group and the aromatic system.

-

Nitrile Group: It is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, opening up a wide array of subsequent derivatization possibilities.

-

Aromatic Rings: The fluorene core can undergo electrophilic aromatic substitution. The nitrile group is electron-withdrawing and a meta-director, which will influence the position of any further substitution on its own ring.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a definitive fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following data was obtained in CDCl₃.[3]

-

¹H NMR (300 MHz, CDCl₃) δ: 7.99 – 7.90 (d, J = 6.6 Hz, 1H), 7.78 (d, J = 6.6 Hz, 1H), 7.62 – 7.53 (m, 2H), 7.50 – 7.34 (m, 3H), 4.02 (s, 2H).

-

Interpretation: The singlet at 4.02 ppm corresponds to the two protons of the CH₂ group at the C9 position. The complex multiplets between 7.34 and 7.99 ppm are characteristic of the seven aromatic protons on the fluorene scaffold.

-

-

¹³C NMR (75 MHz, CDCl₃) δ: 146.98 (C), 142.91 (C), 142.23 (C), 139.95 (C), 129.65 (CH), 128.08 (CH), 127.61 (CH), 127.29 (CH), 125.28 (CH), 123.92 (CH), 120.37 (CH), 117.64 (C-CN), 109.33 (C), 36.64 (CH₂).

-

Interpretation: The signal at 36.64 ppm is the C9 carbon. The signal at 117.64 ppm is the nitrile carbon, and the remaining signals correspond to the aromatic carbons.

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ , which is characteristic of the C≡N stretching vibration. Aromatic C-H stretching will appear above 3000 cm⁻¹, while the sp³ C-H stretching of the C9 methylene group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ is 191.0808. The experimentally found value is 191.0805, confirming the elemental composition.[3]

Applications in Research and Drug Development

The unique structural and electronic features of this compound make it a valuable building block for multiple high-value applications.

1. Medicinal Chemistry and Drug Design: The fluorene nucleus is considered a "privileged scaffold" because its rigid structure can effectively orient appended functional groups into three-dimensional space to optimize interactions with biological targets like enzymes and receptors. The 4-carbonitrile derivative is particularly useful because the nitrile group can act as:

-

A Hydrogen Bond Acceptor: The nitrogen atom can form crucial hydrogen bonds within a protein's active site.

-

A Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide.

-

A Versatile Synthetic Handle: As previously mentioned, the nitrile can be converted into other key functional groups (amines, carboxylic acids) to explore the structure-activity relationship (SAR) of a new series of compounds.

2. Materials Science and Organic Electronics: Fluorene-based polymers are renowned for their high photoluminescence quantum yields and thermal stability. The introduction of an electron-withdrawing cyano group, as in 4-cyanofluorene, can significantly modulate the electronic properties (HOMO/LUMO energy levels) of the molecule. This makes it a promising precursor for:

-

Organic Light-Emitting Diodes (OLEDs): Used in the synthesis of blue-light emitting materials.

-

Fluorescent Probes and Biosensors: The inherent fluorescence of the fluorene core can be tuned. Changes in the local environment upon binding to a biological target could lead to a detectable change in fluorescence, a principle used in high-throughput screening.[1]

Illustrative Experimental Protocol: Hydrolysis to Carboxylic Acid

To demonstrate the synthetic utility of the nitrile group, the following protocol outlines its conversion to 9H-fluorene-4-carboxylic acid, a valuable intermediate for pharmaceuticals.

Protocol: Base-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL).

-

Reagent Addition: Add sodium hydroxide (NaOH) pellets (5.0 mmol) to the suspension.

-

Reaction Condition: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The product, 9H-fluorene-4-carboxylic acid, should precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Caption: Workflow for the hydrolysis of this compound.

Conclusion

This compound is a strategically designed molecular building block with significant potential for advanced applications. Its well-defined synthesis, coupled with the versatile reactivity of the nitrile group and the favorable properties of the fluorene scaffold, makes it an attractive starting material for drug discovery programs and the development of novel organic materials. This guide provides the core technical knowledge required for researchers to confidently incorporate this valuable compound into their synthetic and research endeavors.

References

-

LookChem. Cas 1529-40-4, 9H-fluorene-9-carbonitrile. [Link]

-

Cabezas, C., et al. (2024). Rotational Spectra of Five Cyano Derivatives of Fluorene. Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Figure S14. 13 C NMR spectrum of 4-cyano-9-fluorenone (4CN-Fon) in chloroform-d. [Link]

-

PubChem. 9H-Fluorene-9-carbonitrile | C14H9N | CID 73721. National Institutes of Health. [Link]

-

Cabezas, C., et al. (2024). Rotational spectra of five cyano derivatives of fluorene. Physical Chemistry Chemical Physics. [Link]

-

Organic Chemistry Portal. Fluorene synthesis. [Link]

-

Ataman Kimya. FLUORENE. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 9H-fluorene-4-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 9H-fluorene-4-carbonitrile, a key intermediate in the development of advanced organic materials and pharmaceuticals. The fluorene scaffold is a privileged structure in materials science, particularly for organic light-emitting diodes (OLEDs), due to its rigid, planar geometry and unique photophysical properties. The introduction of a carbonitrile moiety at the 4-position further modulates these electronic properties, making it a valuable building block. This document details a robust synthetic protocol via the Sandmeyer reaction, outlines the underlying chemical principles, and provides a comprehensive guide to the analytical techniques required for structural verification and purity assessment.

Introduction: The Significance of the Fluorene Scaffold

9H-fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1] Its derivatives are of significant interest due to their rigid and planar structure, which often leads to strong fluorescence and high charge carrier mobility. These properties make fluorene-based molecules prime candidates for a variety of applications, including:

-

Organic Electronics: Polyfluorene polymers are widely investigated as luminophores in OLEDs.[1]

-

Pharmaceuticals: The fluorene core is a precursor to various pharmaceutically active compounds. For instance, fluorene-9-carboxylic acid serves as a starting material for drug synthesis.[1]

-

Chemical Synthesis: The reactivity of the C9 methylene bridge allows for extensive functionalization, making it a versatile platform for creating complex molecules.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, for example, is a cornerstone of solid-phase peptide synthesis.[1]

The target molecule, this compound, incorporates a nitrile group (-C≡N) onto the fluorene backbone. This strong electron-withdrawing group significantly alters the electronic landscape of the molecule, influencing its photophysical properties and providing a reactive handle for further chemical transformations.

Synthetic Pathways: An Overview

Several strategies can be employed for the synthesis of aryl nitriles. For this compound, two primary approaches are considered:

-

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer an efficient route from an aryl halide (e.g., 4-bromofluorene) to the desired nitrile using a cyanide source and a palladium catalyst. These methods often provide high yields under mild conditions.[3]

-

Sandmeyer Reaction: A classic and reliable method that proceeds via a diazonium salt intermediate.[4][5] This pathway is particularly advantageous when the corresponding aniline (4-aminofluorene) is readily accessible. It involves the diazotization of the amino group followed by displacement with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[4]

This guide will focus on the Sandmeyer reaction due to its historical significance, cost-effectiveness, and the illustrative nature of its mechanism.

The Sandmeyer Reaction: Mechanism and Rationale

The Sandmeyer reaction is a powerful transformation that allows for the substitution of an aromatic amino group with a variety of nucleophiles, including halides and cyanides.[5] The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine (4-aminofluorene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Nucleophilic Displacement: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The copper(I) species catalyzes the displacement of the excellent leaving group, dinitrogen gas (N₂), by the cyanide nucleophile. The mechanism is believed to involve a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and N₂ gas.

The overall workflow for this synthesis is depicted below.

Caption: Overall workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including highly toxic cyanide salts. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult safety data sheets (SDS) for all reagents before use.

Materials and Reagents

-

4-Aminofluorene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) - Optional, for complex preparation

-

Toluene

-

Ethanol

-

Deionized Water

-

Ice

Step-by-Step Synthesis

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, suspend 4-aminofluorene (e.g., 5.0 g, 1 equivalent) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 15 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite (e.g., 2.1 g, 1.1 equivalents) in a minimal amount of cold water (e.g., 8 mL).

-

Add the sodium nitrite solution dropwise to the cold 4-aminofluorene suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid.

-

After the addition is complete, stir the resulting solution for an additional 20 minutes in the ice bath. The solution should become clear, indicating the formation of fluorene-4-diazonium chloride.

Step 2: The Sandmeyer Cyanation Reaction

-

In a larger flask (e.g., 500 mL), prepare a solution of copper(I) cyanide (e.g., 3.0 g, 1.2 equivalents) in a solution of sodium cyanide (e.g., 3.3 g) in water (e.g., 25 mL). Rationale: This creates the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.

-

Warm this solution to approximately 60-70 °C and add a layer of toluene (e.g., 20 mL) on top.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture on a steam bath or in a hot water bath at 70-80 °C for approximately 30 minutes, or until the evolution of nitrogen ceases.

-

Allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

-

Separate the organic (toluene) layer from the aqueous layer using a separatory funnel.

-

Extract the aqueous layer twice with additional portions of toluene (2 x 20 mL).

-

Combine all organic extracts and wash them with an equal volume of water, followed by a wash with saturated sodium chloride (brine) solution.

-

Dry the toluene solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude solid is then purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

A summary of the expected physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉N | [6] |

| Molecular Weight | 191.23 g/mol | [7] |

| Melting Point | ~151-152 °C | [8] |

| Appearance | White to off-white solid | General Observation |

Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying functional groups. The most telling feature in the IR spectrum of this compound is the nitrile stretch.

-

Key Peak: A strong, sharp absorption peak is expected in the range of 2220-2240 cm⁻¹ .[9] This peak is characteristic of an aromatic nitrile C≡N triple bond stretch.[9][10] Its intensity is due to the large change in dipole moment during the stretching vibration.[9]

-

Other Regions:

-

~3050-3000 cm⁻¹: Aromatic C-H stretches.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

Below 900 cm⁻¹: C-H out-of-plane bending, which can be indicative of the substitution pattern.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Methylene Protons (H9): A singlet is expected for the two protons at the C9 position. This peak will likely appear around δ 4.0 ppm .

-

Aromatic Protons: A complex series of multiplets will be observed in the aromatic region, typically between δ 7.3 and 8.0 ppm . The specific splitting patterns are complex due to the dissymmetry of the molecule.

-

-

¹³C NMR Spectroscopy: [11]

-

Nitrile Carbon: A peak around δ 118-120 ppm is characteristic of the nitrile carbon.

-

Methylene Carbon (C9): A signal for the CH₂ group is expected around δ 37 ppm .

-

Aromatic Carbons: Multiple signals will be present in the δ 120-150 ppm range, corresponding to the different aromatic carbons.

-

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): For this compound (C₁₄H₉N), the molecular ion peak should be observed at a mass-to-charge ratio (m/z) of approximately 191.07 .[7][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Sandmeyer reaction. The causality behind each experimental step, from the critical temperature control during diazotization to the purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been presented, outlining the key spectral features in FTIR, NMR, and mass spectrometry that serve as a self-validating system to confirm the successful synthesis and purity of the target compound. By following this guide, researchers can confidently prepare and characterize this valuable molecular building block for applications in materials science and drug discovery.

References

-

Xu, S., Shangguan, X., Li, H., Zhang, Y., Wang, J. (2015). An efficient synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction. Journal of Organic Chemistry, 80, 7779-7784. Available at: [Link]

- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

ResearchGate. (2024). Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-carbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). CN112724003A - Preparation method of 9-fluorenylformaldehyde.

-

ResearchGate. (n.d.). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Retrieved from [Link]

-

Chemsrc. (n.d.). 9H FLUORENE | CAS#:86-73-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chegg.com. (2020). Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluorene-9-carbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. CN112724003A - Preparation method of 9-fluorenylformaldehyde - Google Patents [patents.google.com]

- 3. Fluorene synthesis [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. 9H-Fluorene-9-carbonitrile | C14H9N | CID 73721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9H-fluorene-9-carbonitrile | 1529-40-4 [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 9H-Fluorene-9-carbonitrile [webbook.nist.gov]

Spectroscopic Characterization of 9H-fluorene-4-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 9H-fluorene-4-carbonitrile, a key intermediate in the development of advanced materials and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships between the molecular structure and its spectral output, providing a framework for the robust characterization of this and similar fluorene derivatives.

Introduction to this compound

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a nitrile group (–C≡N) at the 4-position significantly influences its electronic properties, making it a valuable building block in organic electronics and medicinal chemistry. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and the desired molecular architecture before proceeding with further synthesis or biological evaluation. This guide will dissect the key spectral features that unequivocally define its structure.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).

Expected ¹H NMR Features:

-

Aromatic Region (7.0-8.5 ppm): The seven aromatic protons are expected to appear in this region. Due to the nitrile group's electron-withdrawing nature and the asymmetry of the molecule, these protons will be chemically distinct, leading to complex splitting patterns (multiplets).

-

Aliphatic Region (~4.0 ppm): The two protons at the C9 position (the methylene bridge) are chemically equivalent and are expected to appear as a singlet, shifted downfield due to the influence of the adjacent aromatic rings.

Experimental Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.49 | Doublet (d) | 7.6 | 1H | H5 |

| 7.75 | Doublet (d) | 7.6 | 1H | H8 |

| 7.67 - 7.58 | Multiplet (m) | - | 2H | H1, H6 |

| 7.51 - 7.40 | Multiplet (m) | - | 2H | H2, H7 |

| 7.36 | Triplet (t) | 7.6 | 1H | H3 |

| 3.93 | Singlet (s) | - | 2H | H9 |

| Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from supporting information of a study on cyano derivatives of fluorene.[1] |

Interpretation of the ¹H NMR Spectrum:

The experimental data aligns perfectly with the proposed structure.[1]

-

The singlet at 3.93 ppm integrating to 2H is unequivocally assigned to the methylene protons at the C9 position. Its singlet nature confirms the absence of adjacent protons.

-

The aromatic region displays a set of distinct signals. The most downfield signal at 8.49 ppm is assigned to H5. Its significant downfield shift is attributed to the anisotropic effect and the electron-withdrawing nature of the adjacent nitrile group.

-

The remaining aromatic protons appear as a series of doublets, triplets, and multiplets, consistent with the complex spin-spin coupling network in the fused ring system. The specific assignments provided in the table are based on detailed 2D NMR studies and computational predictions found in the literature for similar fluorene systems.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Features:

-

Quaternary Carbons: Six aromatic quaternary carbons (C4, C4a, C4b, C8a, C9a) and the nitrile carbon (CN) are expected. These typically show weaker signals.

-

Protonated Carbons (CH): Seven aromatic CH carbons are expected.

-

Aliphatic Carbon (CH₂): The C9 methylene carbon is expected to appear in the aliphatic region.

Experimental Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 144.47 | C | C8a/C9a |

| 143.74 | C | C8a/C9a |

| 143.22 | C | C4a |

| 138.94 | C | C4b |

| 131.44 | CH | C5 |

| 129.21 | CH | C1 |

| 128.57 | CH | C8 |

| 127.42 | CH | C6 |

| 126.50 | CH | C3 |

| 125.02 | CH | C2 |

| 122.42 | CH | C7 |

| 118.44 | C | CN |

| 104.37 | C | C4 |

| 36.62 | CH₂ | C9 |

| Solvent: CDCl₃, Frequency: 75 MHz. Data sourced from supporting information of a study on cyano derivatives of fluorene.[1] |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR data provides conclusive evidence for the carbon skeleton.[1]

-

The signal at 36.62 ppm is characteristic of the sp³-hybridized methylene carbon at C9.

-

The signal at 118.44 ppm falls within the typical range for a nitrile carbon.

-

The upfield quaternary carbon signal at 104.37 ppm is assigned to C4, the carbon directly attached to the electron-withdrawing nitrile group. This upfield shift is a known effect of the cyano substituent on the ipso-carbon.

-

The remaining signals in the aromatic region (122-145 ppm) account for all other aromatic carbons, confirming the fluorene core structure.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of NMR spectra for a solid organic compound.

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum using a single-pulse experiment. Typically, 8-16 scans are sufficient.

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[3]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2920 | C-H Stretch | Aliphatic CH₂ |

| ~2225 | C≡N Stretch | Nitrile |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

Interpretation of IR Data:

The most diagnostic peak in the IR spectrum of this compound is the nitrile stretch.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected around 2225-2230 cm⁻¹ . The presence of this band is definitive proof of the nitrile functional group. A similar fluorene-based nitrile, 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile, shows a strong nitrile absorption at 2221 cm⁻¹.[4]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Weak bands corresponding to the methylene group at C9 are expected just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the fluorene aromatic system.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Features:

-

Molecular Formula: C₁₄H₉N

-

Exact Mass: 191.0735 u

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z value of approximately 191.

Experimental Data Summary: High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 191.0808 | 191.0805 |

| Technique: Atmospheric Pressure Chemical Ionization (APCI). Data sourced from supporting information of a study on cyano derivatives of fluorene.[1] |

Interpretation of the Mass Spectrum:

The high-resolution mass spectrometry data provides unequivocal confirmation of the molecular formula. The experimentally observed mass for the protonated molecule ([M+H]⁺) is 191.0805, which is in excellent agreement with the calculated mass of 191.0808 for the formula C₁₄H₁₀N⁺.[1] This minute difference is well within the acceptable error for modern mass spectrometers and confirms the elemental composition of this compound.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI/APCI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) appropriate for Electrospray Ionization (ESI) or APCI.

-

Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated exact mass for the expected molecular formula.

Workflow for Spectroscopic Characterization

The logical flow for identifying and characterizing a compound like this compound involves a multi-technique approach to build a self-validating dataset.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, the IR spectrum confirms the presence of the key nitrile functional group, and high-resolution mass spectrometry validates the elemental composition. This guide establishes a baseline for the analytical characterization of this compound, serving as a critical reference for its use in research and development.

References

-

1Source: MDPI.

-

5Source: PubChem, National Institutes of Health.

-

4Source: National Institutes of Health.

-

6Source: Preprints.org.

-

2Source: BenchChem.

-

3Source: Michigan State University Department of Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9H-Fluorene-9-carbonitrile | C14H9N | CID 73721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

An In-Depth Technical Guide to the Thermal Properties of 9H-fluorene-4-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of the thermal properties of 9H-fluorene-4-carbonitrile (CAS No: 141606-44-2), a key intermediate in the fields of medicinal chemistry and materials science. We delve into the critical parameters of melting point and thermal stability, which are paramount for determining the compound's purity, processability, and viability for various applications. This document consolidates published data, offers expert insights into structure-property relationships by comparing isomers, and presents robust, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to accurately characterize this fluorene derivative for their specific needs.

Introduction: The Significance of Thermal Characterization

The Fluorene Core: A Versatile Scaffold in Modern Chemistry

The 9H-fluorene moiety is a privileged structural scaffold renowned for its rigid, planar, and highly conjugated system. These characteristics impart unique photophysical and electronic properties, making fluorene derivatives indispensable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. In medicinal chemistry, the fluorene core serves as a versatile framework for designing therapeutic agents, leveraging its rigid structure to achieve specific binding interactions with biological targets[1].

Spotlight on this compound

This compound (CAS No: 141606-44-2) is a specific isomer where the electron-withdrawing carbonitrile group is substituted on the aromatic ring system rather than the C9 methylene bridge. This positional difference has profound implications for the molecule's electronic properties, crystal packing, and, consequently, its thermal behavior. Understanding these properties is not merely an academic exercise; it is a prerequisite for any practical application.

The Imperative of Thermal Analysis

Thermal analysis provides a critical fingerprint of a chemical compound.

-

Melting Point (Tm): A sharp and well-defined melting point is a primary indicator of high purity. For drug development, it influences solubility, dissolution rate, and formulation strategies. In materials science, it defines the upper-temperature limit for solid-state applications and the processing conditions for melt-based fabrication.

-

Thermal Stability (Td): The decomposition temperature dictates the compound's shelf-life, storage conditions, and safety limits for processing. A high thermal stability is essential for applications requiring elevated temperatures, such as thin-film deposition via vacuum evaporation or high-temperature polymerization reactions[2].

Physicochemical Properties and Structural Insights

Melting Point Analysis: A Tale of Two Isomers

The experimentally reported melting point of this compound is 77-79°C [3]. This value is significantly lower than that of its well-known isomer, 9H-fluorene-9-carbonitrile, which melts at approximately 151-152°C [4].

Expertise & Experience: This substantial difference in melting point is a direct consequence of molecular symmetry and intermolecular forces.

-

9H-fluorene-9-carbonitrile: Substitution at the C9 position creates a molecule with a distinct "bent" shape. This geometry can facilitate efficient crystal packing through π-π stacking of the fluorene rings and dipole-dipole interactions of the nitrile groups, leading to a highly stable crystal lattice that requires more energy to disrupt.

-

This compound: With the nitrile group on the planar aromatic ring, the molecule has a different overall symmetry. This may lead to less efficient crystal packing, resulting in weaker intermolecular forces and, consequently, a lower melting point.

This comparison underscores the critical principle that isomeric position is a key determinant of physical properties.

Table 1: Comparative Melting Points of Fluorene Carbonitrile Derivatives

| Compound | CAS Number | Substituent Position(s) | Melting Point (°C) | Citation(s) |

|---|---|---|---|---|

| This compound | 141606-44-2 | 4-cyano | 77-79 | [3] |

| 9H-fluorene-9-carbonitrile | 1529-40-4 | 9-cyano | 151-152 | [4] |

| 9-(p-Tolyl)-9H-fluorene-4-carbonitrile| N/A | 4-cyano, 9-(p-tolyl) | 129.3–129.9 |[5] |

Thermal Stability Profile

While specific thermogravimetric analysis (TGA) data for this compound is not widely available in peer-reviewed literature, a robust scientific inference can be made. The fluorene scaffold is known for its high thermal stability[2]. Furthermore, the compound has a high reported boiling point of 361.8°C at 760 mmHg. This suggests that the molecule itself is stable well above its melting point. It is reasonable to predict that significant thermal decomposition under an inert atmosphere would only commence at temperatures exceeding 250°C. The primary decomposition pathways would likely involve the nitrile group or, at much higher energies, the cleavage of the aromatic system. Definitive determination, however, requires the experimental protocol outlined below.

Table 2: Key Thermal Properties of this compound

| Property | Value | Method | Citation |

|---|---|---|---|

| Melting Point (Tm) | 77-79°C | DSC / Capillary | [3] |

| Boiling Point (Bp) | 361.8°C (at 760 mmHg) | Predicted / Experimental |

| Decomposition Temp. (Td) | To Be Determined | Thermogravimetric Analysis (TGA) | N/A |

Gold-Standard Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating calibration, inert atmosphere control, and precise measurement.

Protocol 1: Precise Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible melting point, observed as an endothermic peak.

Experimental Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination by DSC.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6°C). This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere Control: Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere is essential to prevent oxidative degradation of the sample upon heating, ensuring the observed thermal event is solely the melting transition.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Hold isothermally for 2 minutes to ensure thermal stability.

-

Ramp the temperature from 25°C to 120°C at a rate of 10°C/min. Causality: A 10°C/min heating rate provides a good balance between peak resolution and experimental throughput.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.

Protocol 2: Quantifying Thermal Stability with Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Step-by-Step Methodology:

-

Instrument Calibration: Verify the instrument's mass balance using standard calibration weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of this compound into a high-temperature TGA pan (platinum or ceramic).

-

Instrument Setup: Place the pan onto the TGA's high-precision microbalance.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen gas at 50-100 mL/min to ensure an inert environment.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 20°C/min.

-

-

Data Analysis: Analyze the resulting mass vs. temperature curve. The thermal stability is typically reported as the onset temperature of decomposition , often defined as the temperature at which 5% mass loss (Td5%) has occurred.

Structure-Property Relationships & Data Interpretation

The structural arrangement of functional groups dictates the thermal properties of a molecule. For fluorene carbonitriles, the position of the nitrile group is the primary determinant of the melting point.

Caption: Influence of nitrile group position on melting point.

Application of Thermal Data:

-

For Drug Development Professionals: The melting point of 77-79°C suggests the compound is a solid at room temperature but would require controlled storage to avoid sintering. Its thermal stability, once determined by TGA, will dictate maximum drying temperatures and compatibility with excipients during formulation.

-

For Materials Scientists: The melting point is below the degradation temperature, indicating that the material could potentially be melt-processed. The TGA data is crucial for defining the processing window for applications like vacuum thermal evaporation, where high stability is required to prevent decomposition in the crucible.

Conclusion

This compound possesses a distinct melting point of 77-79°C , a property directly linked to its unique molecular structure compared to other isomers. While it is predicted to have good thermal stability based on its high boiling point and the robust nature of the fluorene core, rigorous experimental verification is essential for its advancement in any application. The detailed DSC and TGA protocols provided in this guide offer a gold-standard, self-validating framework for the complete and accurate thermal characterization of this promising compound, empowering researchers to make data-driven decisions in their development workflows.

References

-

Crysdot Electronic Materials. (n.d.). This compound. Retrieved from [Link]

-

MOLBASE. (n.d.). 9H-fluorene-4-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.4269-20-9, 4-CYANO-9-FLUORENONE, 99.5+% Suppliers. Retrieved from [Link]

-

ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1529-40-4, 9H-fluorene-9-carbonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). ethyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluorene-9-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]

Sources

The Rising Star of Organic Electronics: An In-depth Technical Guide to the Electronic Properties of 9H-Fluorene-4-carbonitrile

Foreword: The Quest for Superior Organic Electronic Materials

In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored electronic properties is paramount for advancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Among the myriad of molecular scaffolds, fluorene and its derivatives have emerged as a prominent class of materials, prized for their rigid, planar structure, high thermal stability, and excellent charge transport characteristics.[1] This guide delves into the specific electronic attributes of a promising, yet less explored, derivative: 9H-fluorene-4-carbonitrile. By introducing a cyano group at the 4-position of the fluorene core, a unique modulation of its electronic landscape is anticipated, paving the way for its application in next-generation organic electronic devices. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, electronic properties, and potential applications of this intriguing molecule.

The Fluorene Core: A Foundation for High-Performance Organic Semiconductors

The 9H-fluorene unit is a tricyclic aromatic hydrocarbon that serves as an exceptional building block for organic electronic materials.[2] Its key features include:

-

Rigid and Planar Structure: The planarity of the fluorene core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.[1]

-

High Thermal Stability: The robust aromatic system imparts excellent thermal and morphological stability, leading to longer device lifetimes.[1]

-

Tunable Electronic Properties: The C2, C7, and C9 positions of the fluorene ring can be readily functionalized to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the material's optoelectronic properties.[3]

The Influence of the Cyano Group: A Strategic Modification

The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, at the 4-position of the fluorene core is a strategic design choice aimed at modulating the electronic properties in a predictable manner. The anticipated effects include:

-

Lowering of HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of the cyano group is expected to stabilize both the HOMO and LUMO levels.[4] This can be advantageous for improving charge injection from electrodes and enhancing air stability.

-

Increased Electron Affinity: A lower LUMO level generally translates to a higher electron affinity, making the molecule more suitable for use as an electron-transporting or electron-accepting material in organic electronic devices.

-

Modulation of Photophysical Properties: The cyano substitution can influence the intramolecular charge transfer (ICT) character of the excited state, potentially leading to changes in the emission color and photoluminescence quantum yield.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible synthetic route involves the Sandmeyer reaction, starting from the corresponding amine.

Caption: A plausible synthetic route to this compound via a Sandmeyer reaction.

Electronic and Photophysical Properties: A Theoretical and Experimental Perspective

While specific experimental data for this compound is not extensively reported in publicly available literature, its electronic and photophysical properties can be predicted based on computational studies of related fluorene derivatives and established principles of physical organic chemistry.

Frontier Molecular Orbitals and Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of an organic semiconductor. For this compound, these can be estimated using computational methods like Density Functional Theory (DFT) and experimentally verified through electrochemical techniques.

| Property | Expected Value | Method of Determination |

| HOMO Energy Level | -5.8 to -6.2 eV | Cyclic Voltammetry (CV), Photoelectron Spectroscopy (PES) |

| LUMO Energy Level | -2.8 to -3.2 eV | Cyclic Voltammetry (CV), Inverse Photoelectron Spectroscopy (IPES) |

| Electrochemical Band Gap | 3.0 to 3.4 eV | Calculated from HOMO and LUMO |

| Optical Band Gap | 3.1 to 3.5 eV | UV-Vis Absorption Spectroscopy |

Table 1: Predicted Electronic Properties of this compound.

Caption: Predicted energy level diagram for this compound.

Photophysical Properties

The absorption and emission characteristics of this compound are dictated by its electronic structure.

| Property | Expected Characteristics | Method of Determination |

| UV-Vis Absorption | Strong absorption in the UV region (300-350 nm) corresponding to π-π* transitions. | UV-Vis Spectroscopy |

| Photoluminescence | Emission in the violet-blue region (380-450 nm). | Photoluminescence Spectroscopy |

| Quantum Yield | Moderate to high, influenced by the rigidity of the fluorene core. | Integrating Sphere Measurement |

Table 2: Predicted Photophysical Properties of this compound.

Charge Transport Properties: The Key to Device Performance

Efficient charge transport is a prerequisite for high-performance organic electronic devices. The charge carrier mobility of this compound thin films can be evaluated by fabricating OFETs.

| Property | Expected Value | Method of Determination |

| Hole Mobility (µh) | 10⁻⁵ to 10⁻³ cm²/Vs | OFET Characterization |

| Electron Mobility (µe) | 10⁻⁴ to 10⁻² cm²/Vs | OFET Characterization |

Table 3: Predicted Charge Transport Properties of this compound. The introduction of the electron-withdrawing cyano group is expected to enhance electron mobility compared to the parent fluorene.

Experimental Workflows for Characterization

To experimentally validate the predicted properties of this compound, a series of well-established characterization techniques should be employed.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 9H-Fluorene-4-Carbonitrile Derivatives for High-Performance OLEDs

Introduction: The Strategic Importance of 4-Cyano-Fluorene Scaffolds in OLED Emitters

Fluorene derivatives are a cornerstone in the field of organic light-emitting diodes (OLEDs) due to their exceptional characteristics. Their rigid, planar structure provides excellent thermal stability and high charge carrier mobility, while a wide bandgap allows for the generation of high-energy (blue) emission.[1][2][3][4] The ability to functionalize the fluorene core at the C-2, C-7, and C-9 positions offers a powerful toolkit for tuning its photophysical and electronic properties.[3][5][6] Specifically, alkylation at the C-9 position is a critical and routine modification to enhance solubility and prevent intermolecular aggregation, which can otherwise lead to luminescence quenching.[7]

This guide focuses on a specific, high-value subclass: 9H-fluorene-4-carbonitrile derivatives . The introduction of a cyano (–CN) group, a potent electron-withdrawing moiety, at the C-4 position fundamentally transforms the electronic nature of the fluorene core. This creates a powerful electron-accepting unit. When combined with electron-donating groups strategically placed at the C-2 and C-7 positions, this design gives rise to molecules with a pronounced Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture.

This intramolecular charge-transfer (ICT) character is paramount for several reasons:

-

Color Tuning: The energy of the emitted light can be precisely controlled by varying the strength of the donor and acceptor units, enabling access to the full visible spectrum.

-

Enhanced Efficiency: D-A structures can facilitate Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency.[8]

-